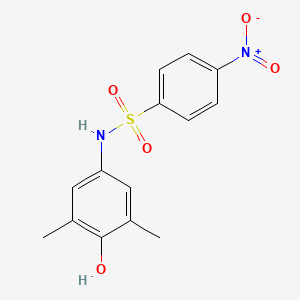

![molecular formula C20H25N3O4 B5526229 8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" is a chemical compound with potential relevance in medicinal chemistry due to its structural uniqueness and the presence of a diazaspiro decane core, which is often explored for its biological activities. The compound falls within a broader category of spirolactams, which have been the subject of numerous studies due to their pharmacological properties.

Synthesis Analysis

The synthesis of spirolactam derivatives, similar to the compound , often involves multi-step reactions, including the formation of the spirocyclic core through cyclization reactions. A study described the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, employing strategies such as Michael addition and subsequent cyclization steps to construct the spiro framework (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spirolactams, including the target compound, is characterized by the presence of a spiro linkage that combines a lactam ring with another cyclic structure, providing a rigid framework that is of interest for binding to biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the precise molecular structures of these compounds, revealing details about their stereochemistry and conformation (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spirolactams, such as the compound , can undergo various chemical reactions, including substitutions at the spiro center, modifications of the lactam moiety, and reactions involving the side chains. These reactions can significantly alter the compound's chemical properties and biological activity. The introduction of substituents like the 3-methylisoxazol-5-yl group can affect the compound’s reactivity and interactions with biological targets (Eligeti et al., 2013).

Physical Properties Analysis

The physical properties of spirolactams, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of heteroatoms within the spirocyclic framework and the nature of substituents can impact these properties, which in turn affect the compound's stability, formulation potential, and bioavailability (Quadrelli et al., 2011).

Chemical Properties Analysis

The chemical behavior of "8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" can be influenced by its functional groups. The isoxazole and phenoxyethyl groups may participate in electronic interactions, affecting the compound’s reactivity towards nucleophiles and electrophiles. These interactions are crucial for the compound's potential as a lead in drug development, affecting its binding affinity and specificity towards biological targets (Farag et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Compounds designed as mixed alpha- and beta-adrenergic receptor blockers were evaluated in spontaneous hypertensive rats and dogs, showing alpha-adrenergic blocking effects. These findings suggest their utility in treating hypertension without significant orthostatic hypotension risk at therapeutic doses (Caroon et al., 1981).

Antiviral Activity

One study highlighted the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus. Certain compounds demonstrated inhibitory effects on coronavirus replication, suggesting potential for antiviral drug development. Notably, the most active compound against human coronavirus 229E implies the scaffold's versatility for antiviral therapeutics (Apaydın et al., 2019).

Neuroprotective Effects

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and assessed for their neuroprotective properties. These compounds exhibited potent inhibitory action on neural calcium uptake and provided protection against brain edema and memory deficits induced by toxic agents. Their pharmacological profile suggests potential utility in treating conditions related to calcium and sodium ion dysregulation in the brain (Tóth et al., 1997).

Anticancer and Antidiabetic Applications

Research into spirothiazolidine analogs, including structures related to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has shown significant anticancer activity against human breast and liver carcinoma cell lines. Some compounds also demonstrated potential as alpha-amylase and alpha-glucosidase inhibitors, indicating their relevance for antidiabetic drug development (Flefel et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-16-13-18(27-21-16)14-22-9-7-20(8-10-22)15-23(19(24)26-20)11-12-25-17-5-3-2-4-6-17/h2-6,13H,7-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSNOHOAUIGAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3-Methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

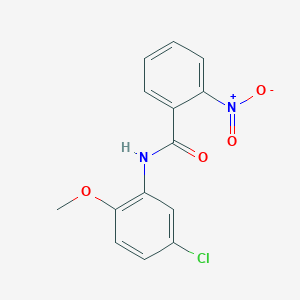

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

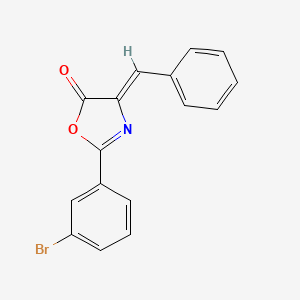

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)